2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMUSEDZBHNTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630465 | |
| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552850-73-4 | |
| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The most direct route involves reacting 5-chloro-2-aminopyridine with oxalyl chloride () in the presence of a tertiary amine base, typically triethylamine (). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of oxalyl chloride.
Reaction Conditions
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Temperature : Reflux conditions (70–80°C) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Stoichiometry : A 1:1 molar ratio of 5-chloro-2-aminopyridine to oxalyl chloride, with 2 equivalents of triethylamine to ensure complete deprotonation.
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Isolation : Post-reaction, the mixture is cooled to 0–5°C, and the product precipitates upon acidification with HCl. The crude product is purified via recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Direct Acylation Optimization Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF | Higher solubility of intermediates |
| Reaction Time | 6–8 hours | >90% conversion |
| Base | Triethylamine | Minimizes side reactions |
| Work-up | Crystallization | 95–98% purity |
Two-Step Synthesis via Ethyl Ester Intermediate
Esterification with Ethyl Oxalyl Chloride
An alternative method first synthesizes ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS: 1243308-37-3), followed by hydrolysis to the target acid.
Step 1: Ester Formation
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Reagents : 5-chloro-2-aminopyridine reacts with ethyl oxalyl chloride in acetonitrile, catalyzed by triethylamine.
Step 2: Hydrolysis to Carboxylic Acid
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. A patent (WO2019158550A1) highlights the use of acetonitrile as a solvent and triethylamine in substoichiometric amounts to prevent reactor clogging. Automated pH control during hydrolysis ensures consistent product quality.
Table 2: Comparative Analysis of Direct vs. Two-Step Methods
| Metric | Direct Acylation | Two-Step Synthesis |
|---|---|---|
| Overall Yield | 75–80% | 65–70% |
| Purity | 95–98% | 90–95% |
| Scalability | Moderate | High (flow reactors) |
| By-products | Minimal | Ester hydrolysis salts |
Critical Factors Influencing Synthesis Efficiency
Solvent Selection
Polar aprotic solvents like THF and acetonitrile improve reagent solubility but require careful moisture control. Dichloromethane offers lower toxicity but necessitates longer reaction times.
Base Optimization
Excess triethylamine (>2 equivalents) risks forming quaternary ammonium salts, complicating purification. Substituting N,N-diisopropylethylamine (DIPEA) reduces side reactions but increases cost.
Temperature Control
Overheating (>80°C) accelerates decomposition of the oxoacetic acid moiety. Jacketed reactors with precise thermostats maintain optimal temperatures during exothermic acylation.
Industrial Production Challenges and Solutions
By-product Management
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-{[4-(4,5-Dibromo-1H-pyrrole-2-carboxamido)phenyl]amino}-2-oxoacetic Acid
- Structure : Replaces the chloropyridine group with a dibromo-pyrrole-carboxamido-phenyl moiety.
- Activity : Exhibits weaker inhibition against E. coli and S. aureus DNA gyrase compared to the target compound .
- Significance : Highlights the superior antibacterial activity of the chloropyridin derivative, suggesting the chloropyridine group enhances target binding .
Thiazole Derivatives
2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetic Acid (42)
- Synthesis: Prepared from 2-aminothiazole-5-carbonitrile and methyl oxalyl chloride with a 26% yield .
- Properties : Lower synthetic efficiency compared to the target compound, which is produced at >95% purity .
2-((5-Bromothiazol-2-yl)amino)-2-oxoacetic Acid (26)
Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride
- Structure : Ethyl ester derivative of the target compound (CAS: 1243308-37-3; MW: 265.09 g/mol) .
- Role : Intermediate in edoxaban synthesis, with a 89.2% yield in coupling reactions .
- Advantage : Enhanced solubility and reactivity in organic solvents compared to the free acid form, making it preferable for pharmaceutical manufacturing .
Tabulated Comparison of Key Compounds
Discussion of Key Findings
- Structural Influence on Bioactivity : The chloropyridine group in the target compound confers stronger DNA gyrase inhibition compared to dibromo-pyrrole derivatives, likely due to optimized halogen bonding .
- Synthetic Efficiency : The ethyl ester hydrochloride analog demonstrates superior synthetic yields (89.2%) compared to thiazole derivatives (23–26%), emphasizing the impact of substituents on reaction feasibility .
- Pharmaceutical Utility : While the free acid form is hazardous (H302, H319), its ethyl ester derivative is safer to handle and critical for large-scale edoxaban production .
Biological Activity
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid, also known as N-(5-chloropyridin-2-yl)-glyoxylic acid, is an organic compound characterized by its unique structure that includes a chlorinated pyridine ring, an amino group, and a keto-acid functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-chloro-2-aminopyridine with oxalic acid derivatives under controlled conditions. The characterization of the synthesized compound is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Common Synthetic Route
- Reagents : 5-chloro-2-aminopyridine, oxalic acid.
- Method : Reaction in the presence of a base (e.g., triethylamine) under reflux conditions.
- Isolation : Crystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. In vitro studies suggest that this compound may inhibit the growth of these microorganisms, highlighting its potential as a lead compound in the development of new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored using human cancer cell lines. In particular, studies have shown that this compound can reduce cell viability in A549 human lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against resistant Staphylococcus aureus strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound significantly decreased the viability of A549 cells by approximately 34% at a concentration of 100 µM after 24 hours of exposure. Comparatively, standard chemotherapeutic agents like cisplatin showed similar effects but with higher toxicity to non-cancerous cells .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-pyridinecarboxylic acid | Lacks amino group | Moderate antibacterial activity |
| 2-Amino-5-chloropyridine | Similar structure but lacks oxoacetic functionality | Limited bioactivity |
| 4-Aminoquinoline derivatives | Contains amino groups; varied substituents | Antitumor and antimicrobial |
Q & A
Q. What are the key synthetic routes for 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions. A common intermediate, ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride, is prepared by reacting triethylamine, acetonitrile, and 5-chloropyridin-2-amine derivatives under controlled heating (60°C), followed by hydrolysis. Yield optimization (up to 89.2%) requires precise stoichiometry, temperature control, and purification via water-mediated crystallization . Contaminants like unreacted starting materials or byproducts (e.g., 2-amino-3-chloropyridine) must be monitored using HPLC or TLC .
Q. How is this compound characterized spectroscopically?
Nuclear Magnetic Resonance (NMR) is critical for structural validation. For analogous oxoacetic acid derivatives, 1H NMR in CDCl3 reveals peaks at δ 7.68 (s, 1H, pyridine-H), δ 4.63 (d, J = 6.3 Hz, 2H, -CH2-), and δ 7.25–7.60 (m, aromatic protons). 13C NMR confirms carbonyl (C=O) signals near 165–170 ppm. IR spectroscopy further identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
The compound is classified under GHS Hazard Codes H302 (harmful if swallowed), H319 (eye irritation), and H410 (toxic to aquatic life). Handling requires EN 374-certified gloves, EN 166 eye protection, and fume hoods to avoid inhalation. Storage must occur in inert atmospheres (e.g., nitrogen) at room temperature to prevent degradation .
Q. What biological activities or structural derivatives are associated with this compound?
The compound serves as a precursor for bioactive molecules. For example, its ethyl ester derivative is a key intermediate in anticoagulants like Edoxaban, where the pyridinyl group enhances binding to thrombin . Structural analogs, such as zopiclone (a GABA receptor modulator), highlight the importance of the chloropyridinyl moiety in drug-receptor interactions .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence reactivity in nucleophilic acyl substitution?
Electron-withdrawing groups (e.g., -Cl at the 5-position) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines or alcohols. Computational studies (e.g., DFT) show that chloro-substitution lowers the LUMO energy by ~1.2 eV compared to unsubstituted analogs, enhancing reactivity. Steric effects from bulky groups (e.g., trifluoromethyl) can reduce reaction rates despite electronic activation .
Q. How can researchers address contradictions in reported synthesis yields (e.g., 72% vs. 89.2%)?
Yield discrepancies arise from variables such as solvent purity, catalyst load (e.g., triethylamine), and reaction time. For instance, extended heating (>10 hours) may degrade sensitive intermediates. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Reproducibility requires strict control of moisture (e.g., anhydrous acetonitrile) and inert atmospheres .
Q. What role does this compound play in synthesizing anticoagulant drugs like Edoxaban?
The compound’s ethyl ester form undergoes sequential amidation with cyclic amines (e.g., tetrahydrothiazolo[5,4-c]pyridine) to form Edoxaban’s core structure. The chloropyridinyl group improves pharmacokinetic stability by resisting hepatic cytochrome P450 metabolism. Reaction monitoring via LC-MS ensures intermediate purity (>98%) before final coupling steps .
Q. Can computational modeling predict interactions between this compound and biological targets?
Molecular docking studies with thrombin (PDB: 1KTS) reveal that the chloropyridinyl group forms π-π stacking with Tyr-60A, while the oxoacetate moiety hydrogen-bonds with Gly-216. MD simulations suggest that fluorinated analogs (e.g., trifluoromethyl derivatives) increase binding affinity by 15–20% due to hydrophobic effects .
Q. What ecological impacts are associated with this compound, and how is its environmental persistence assessed?
The compound’s high water solubility (logP ~1.2) and chlorine content raise concerns about aquatic toxicity. OECD 301B biodegradation tests show <10% degradation over 28 days, classifying it as persistent. Mitigation strategies include photocatalytic degradation using TiO2 nanoparticles under UV light .
Q. How do fluorinated analogs of this compound enhance bioactivity in drug discovery?
Trifluoromethyl groups at the phenyl position (e.g., 2,6-bis(trifluoromethyl) derivatives) improve metabolic stability and membrane permeability. In vitro assays against kinase targets (e.g., EGFR) show IC50 values reduced by 3-fold compared to non-fluorinated analogs. Radiolabeling studies (18F) further track biodistribution in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
